molecular formula C6H12ClN B2712152 (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane;hydrochloride CAS No. 2137856-17-6

(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane;hydrochloride

Cat. No.: B2712152
CAS No.: 2137856-17-6
M. Wt: 133.62 g/mol
InChI Key: XTWZARHPLKECFV-IBTYICNHSA-N
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Description

(1S,5R)-1-Methyl-3-azabicyclo[310]hexane;hydrochloride is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of cyclopropylamines and cyclopropenes in a (3 + 2) annulation reaction, often catalyzed by photoredox catalysts and blue LED irradiation . This method allows for the formation of the bicyclic structure with high diastereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can be used to reduce double bonds or other functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane;hydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of the target molecule. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,5R)-1-Methyl-3-azabicyclo[3.1.0]hexane;hydrochloride is unique due to its specific stereochemistry and the presence of a nitrogen atom within its bicyclic structure. This configuration can impart distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

2137856-17-6

Molecular Formula

C6H12ClN

Molecular Weight

133.62 g/mol

IUPAC Name

(1R,5S)-1-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride

InChI

InChI=1S/C6H11N.ClH/c1-6-2-5(6)3-7-4-6;/h5,7H,2-4H2,1H3;1H/t5-,6+;/m1./s1

InChI Key

XTWZARHPLKECFV-IBTYICNHSA-N

SMILES

CC12CC1CNC2.Cl

Isomeric SMILES

C[C@@]12C[C@@H]1CNC2.Cl

Canonical SMILES

CC12CC1CNC2.Cl

solubility

not available

Origin of Product

United States

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